N~4~-benzyl-5-nitro-N~2~-phenyl-2,4,6-pyrimidinetriamine
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Description
N~4~-benzyl-5-nitro-N~2~-phenyl-2,4,6-pyrimidinetriamine is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.13347377 g/mol and the complexity rating of the compound is 420. The solubility of this chemical has been described as 0.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine is Xanthine Oxidase (XO) . XO is an important molybdoflavoprotein enzyme that catalyses the hydroxylation of both hypoxanthine and xanthine to uric acid in purine catabolism in humans .
Mode of Action
The compound interacts with its target, XO, by inhibiting its activity . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, thus affecting purine catabolism .
Biochemical Pathways
The inhibition of XO affects the purine catabolism pathway. This pathway is responsible for the breakdown of purines, which are essential building blocks of DNA and RNA. By inhibiting XO, the compound prevents the formation of uric acid from hypoxanthine and xanthine .
Result of Action
The inhibition of XO by 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine results in decreased production of uric acid. This could potentially be beneficial in conditions where uric acid levels are elevated, such as gout .
Properties
IUPAC Name |
4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c18-15-14(23(24)25)16(19-11-12-7-3-1-4-8-12)22-17(21-15)20-13-9-5-2-6-10-13/h1-10H,11H2,(H4,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTOSXBUUDJQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319670 |
Source
|
Record name | 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372174-71-5 |
Source
|
Record name | 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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